- Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite Derivative, Nucleosides, 2003, 22(5-8), 1343-1346

Cas no 97614-47-6 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine)

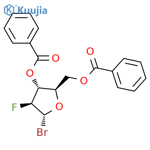

97614-47-6 structure

Produktname:1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine

CAS-Nr.:97614-47-6

MF:C24H21FN2O7

MW:468.431150197983

CID:803724

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,4(1H,3H)-Pyrimidinedione,1-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyl-

- 1-(3',5'-DI-O-BENZOYL-2'-DEOXY-2'-FLUORO-B-D-ARABINOFURANOSYL)-THYMINE

- 1-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)thymine

- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (ACI)

- D

- 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine

-

- Inchi: 1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m1/s1

- InChI-Schlüssel: CEPDPXNYCRCFRV-RCLSDMTESA-N

- Lächelt: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=C(C)C(=O)NC1=O

Experimentelle Eigenschaften

- Dichte: 1.42±0.1 g/cm3 (20 ºC 760 Torr),

- Löslichkeit: Insuluble (1.4E-4 g/L) (25 ºC),

- PSA: 116.69000

- LogP: 2.16310

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM161847-250mg |

((2R,3R,4S,5R)-3-(benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 250mg |

$954 | 2024-07-18 | |

| TRC | D212080-100mg |

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |

97614-47-6 | 100mg |

$ 270.00 | 2022-06-05 | ||

| TRC | D212080-250mg |

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |

97614-47-6 | 250mg |

$ 540.00 | 2022-06-05 | ||

| TRC | D212080-50mg |

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine |

97614-47-6 | 50mg |

$ 165.00 | 2022-06-05 | ||

| Crysdot LLC | CD70000025-1g |

((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 1g |

$2550 | 2024-07-18 | |

| Crysdot LLC | CD70000025-100mg |

((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 100mg |

$640 | 2024-07-18 | |

| Ambeed | A538952-1g |

((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 1g |

$340.0 | 2024-04-16 | |

| Crysdot LLC | CD70000025-250mg |

((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate |

97614-47-6 | 97% | 250mg |

$1020 | 2024-07-18 |

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Carbon tetrachloride ; 3 d, 77 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; heated

1.2 Solvents: Ethanol ; rt; heated

1.2 Solvents: Ethanol ; rt; heated

Referenz

- Nucleic acid analog as anti-hepatitis B virus agent, and preparation thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Solvents: Carbon tetrachloride

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Referenz

- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Development of practical synthetic method for 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)thymine (S-FMAU) which is a promising therapeutic agent for the chronic active epstein barr virus infection; CAEBV, Yuki Gosei Kagaku Kyokaishi, 2017, 75(2), 121-133

Synthetic Routes 5

Reaktionsbedingungen

Referenz

- An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Acetonitrile

Referenz

- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU), Journal of Organic Chemistry, 1985, 50(19), 3644-7

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 16 h, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 16 h, reflux

1.4 Solvents: Chloroform ; 24 h, reflux

1.5 Solvents: Water ; 0 °C; overnight, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 16 h, reflux

1.4 Solvents: Chloroform ; 24 h, reflux

1.5 Solvents: Water ; 0 °C; overnight, rt

Referenz

- Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs, Bioorganic & Medicinal Chemistry Letters, 2010, 20(14), 4053-4056

Synthetic Routes 8

Reaktionsbedingungen

Referenz

- Synthesis and antiviral activity of fluoro sugar nucleosides. 1: Studies on 4'-azido-2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides, Archives of Pharmacal Research, 1995, 18(5), 364-5

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 24 h, rt

1.2 Reagents: N,O-Bis(trimethylsilyl)acetamide ; 14 h, 60 °C; 2 d, rt

1.2 Reagents: N,O-Bis(trimethylsilyl)acetamide ; 14 h, 60 °C; 2 d, rt

Referenz

- Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism, Organic Letters, 2017, 19(2), 404-407

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Acetonitrile

Referenz

- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, (2000),

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Raw materials

- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

- Clofarabine Impurity 22

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

- O,O′-Bis(trimethylsilyl)thymine

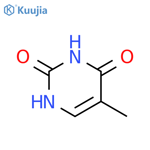

- Thymine

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Preparation Products

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Verwandte Literatur

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

5. Book reviews

97614-47-6 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine) Verwandte Produkte

- 2229292-70-8(3-(2-chloro-5-nitrophenoxy)-3-methylazetidine)

- 2034549-59-0(N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-2-carboxamide)

- 313404-42-1(4-cyano-N-4-(4-nitrophenyl)-1,3-thiazol-2-ylbenzamide)

- 2624109-40-4((2R)-1-(cyclopropylmethyl)aminopropan-2-ol hydrochloride)

- 37545-29-2(4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol)

- 2171737-65-6(4-{ethyl(oxolan-3-yl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1598259-32-5(1-(iodomethyl)-4-methyl-1-(2-methylpropoxy)cyclohexane)

- 1416345-60-2(5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one)

- 2034611-77-1(4-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol)

- 2137830-02-3(3-Ethylsulfanyl-2,2-difluoropropanoic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97614-47-6)1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine

Reinheit:99%

Menge:1g

Preis ($):306.0